molecular formula C16H20BrN5O B12237824 N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12237824
M. Wt: 378.27 g/mol
InChI Key: FJFHZZZMSORLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a unique combination of pyrimidine, piperidine, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Methoxylation: The addition of a methoxy group to the pyrimidine ring.

    Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.

    Pyridine Ring Attachment: The attachment of the pyridine ring to the piperidine ring via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C16H20BrN5O

Molecular Weight

378.27 g/mol

IUPAC Name

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C16H20BrN5O/c1-21(14-5-3-4-8-18-14)12-6-9-22(10-7-12)16-19-11-13(17)15(20-16)23-2/h3-5,8,11-12H,6-7,9-10H2,1-2H3

InChI Key

FJFHZZZMSORLCU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=C(C(=N2)OC)Br)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.